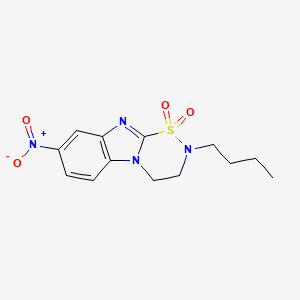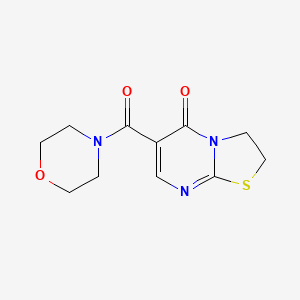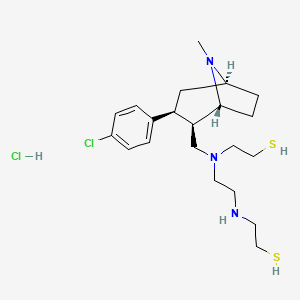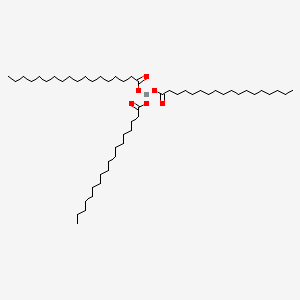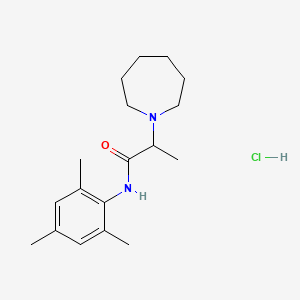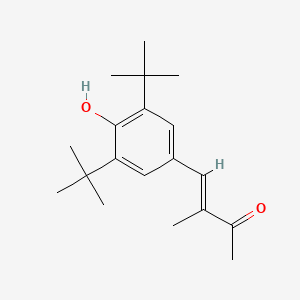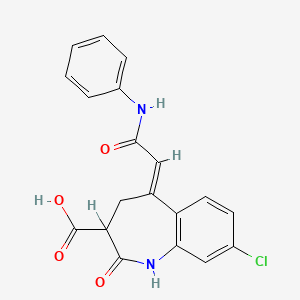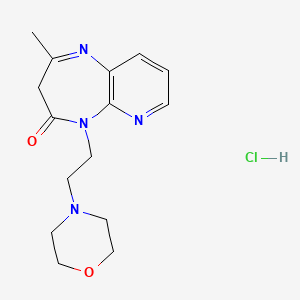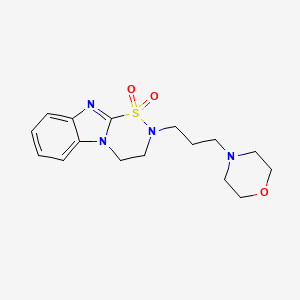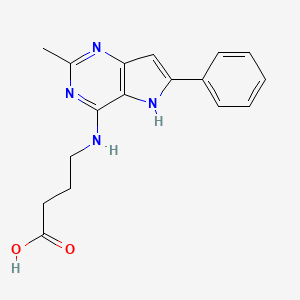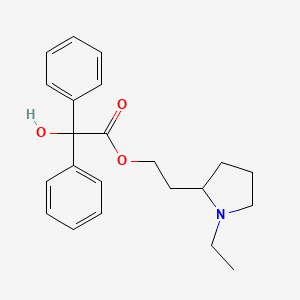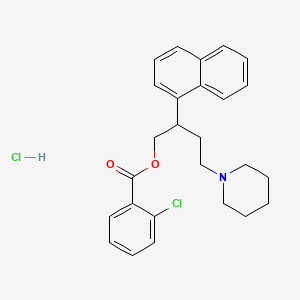
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride is a synthetic organic compound that belongs to the class of benzoate esters This compound is characterized by the presence of a naphthalene ring, a piperidine ring, and a chlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride typically involves multiple steps:
Formation of the Naphthalenyl Intermediate: The naphthalene ring is functionalized to introduce the desired substituents.
Piperidine Addition: The piperidine ring is introduced through nucleophilic substitution or other suitable reactions.
Esterification: The chlorobenzoate moiety is attached via esterification reactions, often using chlorobenzoic acid and appropriate coupling agents.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve yield and purity.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new alkyl or aryl groups.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl benzoate: Lacks the chlorine atom in the benzoate moiety.
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 4-chlorobenzoate: Has a chlorine atom at a different position on the benzoate ring.
Uniqueness
2-(1-Naphthalenyl)-4-(1-piperidinyl)butyl 2-chlorobenzoate hydrochloride is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
119585-03-4 |
|---|---|
Formule moléculaire |
C26H29Cl2NO2 |
Poids moléculaire |
458.4 g/mol |
Nom IUPAC |
(2-naphthalen-1-yl-4-piperidin-1-ylbutyl) 2-chlorobenzoate;hydrochloride |
InChI |
InChI=1S/C26H28ClNO2.ClH/c27-25-14-5-4-12-24(25)26(29)30-19-21(15-18-28-16-6-1-7-17-28)23-13-8-10-20-9-2-3-11-22(20)23;/h2-5,8-14,21H,1,6-7,15-19H2;1H |
Clé InChI |
ZXGGTLRRNLWOJA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCC(COC(=O)C2=CC=CC=C2Cl)C3=CC=CC4=CC=CC=C43.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)
